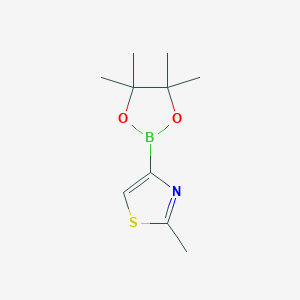
2,8-dichloro-7H-purine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-dichloro-7H-purine hydrochloride is a chemical compound used for pharmaceutical testing . It is a derivative of purine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2,8-dichloro-7H-purine hydrochloride involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . This synthesis route on a polystyrene support begins with 2,6-dichloro purine .Molecular Structure Analysis
The molecular formula of 2,8-dichloro-7H-purine hydrochloride is C5H2Cl2N4 . The molecular weight is approximately 189.002 Da .Physical And Chemical Properties Analysis
2,8-dichloro-7H-purine hydrochloride is soluble in water . The melting point ranges from 184.0°C to 186.0°C . It appears as a white to yellow crystalline powder .Mécanisme D'action
Safety and Hazards
2,8-dichloro-7H-purine hydrochloride is harmful if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of swallowing, it is recommended to call a POISON CENTER or doctor/physician immediately .
Orientations Futures
As for future directions, 2,8-dichloro-7H-purine hydrochloride could be further explored for its potential pharmacological effects. Given its purine derivative nature, it might have potential applications in the development of new drugs with antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,8-dichloro-7H-purine hydrochloride involves the chlorination of 7H-purine followed by the selective chlorination of the resulting product at the 2-position. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "7H-purine", "Chlorine gas", "Hydrochloric acid" ], "Reaction": [ "7H-purine is dissolved in a mixture of concentrated sulfuric acid and nitric acid to form a nitrated intermediate.", "The nitrated intermediate is then treated with hydrochloric acid to form 7H-purine hydrochloride.", "Chlorine gas is bubbled through a solution of 7H-purine hydrochloride in acetic acid to form 2,8-dichloro-7H-purine.", "The resulting product is then treated with a mixture of acetic acid and hydrochloric acid to form 2,8-dichloro-7H-purine hydrochloride." ] } | |
Numéro CAS |
2411284-39-2 |
Nom du produit |
2,8-dichloro-7H-purine hydrochloride |
Formule moléculaire |
C5H3Cl3N4 |
Poids moléculaire |
225.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



